methyl 3-(3-bromopyridin-4-yl)propanoate

Description

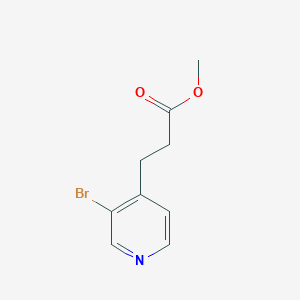

Methyl 3-(3-bromopyridin-4-yl)propanoate (CID 134195908) is a brominated pyridine derivative with the molecular formula C₉H₁₀BrNO₂. Its structure comprises a pyridine ring substituted with a bromine atom at the 3-position and a methyl ester-linked propanoate chain at the 4-position. Key structural features include:

The ester group enhances solubility in polar aprotic solvents, while the pyridine core enables participation in hydrogen bonding and π-π interactions.

Properties

IUPAC Name |

methyl 3-(3-bromopyridin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)3-2-7-4-5-11-6-8(7)10/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJOQAYEYITKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-bromopyridin-4-yl)propanoate can be synthesized through several methods. One common approach involves the bromination of pyridine derivatives followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The esterification step can be achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromopyridin-4-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-bromopyridin-4-yl)propanoate serves as a critical building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential in treating a range of medical conditions:

PDE4 Inhibitors

Compounds derived from this compound have shown promise as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are of particular interest for their role in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A study highlighted the synthesis of substituted pyridine derivatives that exhibited significant inhibitory activity against PDE4, suggesting a pathway for developing new therapeutics .

GABA Receptor Modulators

Research has also explored the potential of this compound in developing ligands for GABA receptors, particularly targeting the benzodiazepine site. These ligands are crucial for modulating neurotransmission and could lead to advancements in treating anxiety disorders and other neurological conditions .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of various organic compounds:

Synthesis of Complex Molecules

The compound can be employed in coupling reactions using palladium-catalyzed methods, yielding complex molecules with diverse functional groups. For instance, reactions involving this compound have been optimized to achieve high yields under specific conditions, demonstrating its utility in synthetic organic chemistry .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Pd-catalyzed coupling with aryl boronic acids | 43% | Utilized sodium carbonate as a base in DMF at elevated temperatures . |

Flavoring Agent

Interestingly, this compound has also been noted for its application as a flavoring agent due to its aromatic properties, enhancing the sensory characteristics of food products .

PDE4 Inhibitor Development

A detailed structure-activity relationship (SAR) study was conducted on a series of derivatives based on this compound. The study identified key modifications that improved potency and selectivity for PDE4 inhibition, paving the way for new drug candidates targeting inflammatory pathways .

Synthesis Optimization

In another case study focusing on synthetic methodologies, researchers demonstrated that varying reaction parameters such as temperature and solvent choice significantly impacted the yield and purity of products derived from this compound. This work emphasizes the importance of optimizing synthetic routes for pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl 3-(3-bromopyridin-4-yl)propanoate involves its interaction with various molecular targets. In coupling reactions, for example, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process. This involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound is part of a broader class of pyridine-based esters. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Pyridine vs. Phthalimide/Dimethoxyphenyl Cores

- This compound features a pyridine ring, whereas 4NO2PDPMe and 4APDPMe (thalidomide analogs) incorporate phthalimide and 3,4-dimethoxyphenyl groups. This structural divergence results in distinct biological activities: The thalidomide analogs exhibit potent uterus-relaxant properties due to nitro/amino-phthalimide groups enhancing nitric oxide synthase inhibition . The bromopyridine derivative lacks reported biological activity, suggesting its utility may lie in synthetic chemistry (e.g., Suzuki-Miyaura coupling via bromine substitution).

Substituent Effects on Reactivity

- Bromine vs. Amino/Fluoro Groups: The electron-withdrawing bromine in the target compound contrasts with the electron-donating amino group and polar fluorine in methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate. This affects electrophilic substitution patterns and stability in acidic/basic conditions.

- Ester Positioning: The propanoate ester’s position on the pyridine ring (4-position vs. 3-position in the fluorinated analog) may alter steric accessibility for nucleophilic attack or metal-catalyzed reactions.

Research Findings and Gaps

- This compound: No direct pharmacological data are available in the provided evidence. Its bromine atom suggests utility in cross-coupling reactions, but experimental validation is needed.

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Structural data are cataloged, but functional studies remain unreported .

Biological Activity

Methyl 3-(3-bromopyridin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms. The presence of the bromine atom may influence the compound's lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For example, derivatives of pyridine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| Compound A | Bacillus cereus | 32 | Moderate |

| Compound B | Staphylococcus aureus | 16 | Strong |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific bacterial strains. While specific MIC values for this compound have yet to be reported, related compounds have demonstrated promising results in vitro .

Anticancer Activity

This compound may also exhibit anticancer properties. Research has shown that pyridine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study indicated that certain pyridine-based compounds showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments .

Table 2: Cytotoxicity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | TBD | Apoptosis induction |

| Compound C | HeLa (cervical cancer) | 15 | Cell cycle arrest |

| Compound D | MCF7 (breast cancer) | 20 | Caspase activation |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. These findings suggest that this compound could be further investigated for its potential as an anticancer agent .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Biofilm Disruption : Some derivatives exhibit the ability to disrupt biofilms formed by bacteria, enhancing their antimicrobial efficacy .

Case Studies

A case study involving a related compound demonstrated significant antibacterial activity against multidrug-resistant strains of bacteria. The study utilized various assays, including disk diffusion and broth microdilution methods, to assess the efficacy of the compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing methyl 3-(3-bromopyridin-4-yl)propanoate?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) are commonly employed for functionalizing pyridine derivatives. For example, describes a microwave-assisted reaction using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) to couple boronic acids with bromopyridine intermediates under argon . Purification via silica gel column chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical for isolating the ester product .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation or debromination.

Q. How can this compound be characterized structurally?

- Analytical Techniques :

- NMR : Use H and C NMR to confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons) and bromopyridine aromatic signals (e.g., deshielded protons adjacent to bromine) .

- X-ray Crystallography : As demonstrated in for analogous pyridazine derivatives, single-crystal X-ray analysis resolves stereoelectronic effects and confirms regioselectivity of bromine substitution .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities like hydrolyzed carboxylic acid byproducts.

Q. What storage conditions are optimal for this compound?

- Guidelines : Store under inert atmosphere (argon) at –20°C to prevent ester hydrolysis or bromine displacement. highlights similar brominated compounds requiring desiccated environments due to hygroscopicity .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or ester hydrolysis) be minimized during synthesis?

- Experimental Design :

- Temperature Control : Microwave heating (e.g., 140°C for 2 minutes, as in ) reduces reaction time, limiting thermal degradation .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during coupling steps .

- Workup : Acidic or basic aqueous washes (e.g., 1 N HCl) quench unreacted reagents while stabilizing the ester moiety .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Data Analysis :

- Dynamic NMR : Detect rotational barriers or conformational isomerism in propanoate chains.

- DFT Calculations : Compare computed H NMR chemical shifts (e.g., Gaussian 09) with experimental data to validate proposed structures, as seen in for chlorophenyl analogs .

- HPLC-MS : Identify trace byproducts (e.g., de-esterified acids) that may skew integration ratios in NMR .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites on the pyridine ring. uses PubChem-derived InChI keys for similar brominated compounds to model reactivity .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics, as polar aprotic solvents enhance bromide leaving-group stability.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Process Optimization :

- Catalyst Loading : Reduce palladium catalyst to ppm levels (e.g., 0.1 mol%) to minimize costs without sacrificing yield, as in ’s small-scale protocols .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic coupling reactions, reducing side-product formation.

Q. How does steric hindrance from the 3-bromo group influence downstream functionalization (e.g., cross-coupling)?

- Mechanistic Insights :

- Steric Maps : Use X-ray data (e.g., ) to model spatial constraints around the bromine atom, which may hinder transmetalation in Suzuki reactions .

- Ligand Screening : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions, as seen in ’s use of triphenylphosphine .

Methodological Tables

| Parameter | Synthesis () | Characterization () |

|---|---|---|

| Reaction Temperature | 140°C (microwave) | Crystallization at 25°C |

| Catalyst | Pd(PPh)Cl | N/A |

| Purification | Silica gel chromatography | Slow evaporation from EtOAc/hexane |

| Key Spectral Data | H NMR: δ 8.5–8.7 (pyridine) | X-ray: C–Br bond length ~1.9 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.